5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-ethylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolone ring, a fluorobenzoyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Fluorobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Oxazole Moiety: This can be done through a condensation reaction between an appropriate oxazole precursor and the intermediate compound.
Final Assembly: The final product is obtained by coupling the intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Its structural features make it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethylphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(4-ethylphenyl)-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-ethylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in the presence of the fluorobenzoyl group, which can impart distinct electronic and steric properties compared to its chloro- or bromo-substituted analogs. This can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19FN2O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(4Z)-5-(4-ethylphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H19FN2O4/c1-3-14-4-6-15(7-5-14)20-19(21(27)16-8-10-17(24)11-9-16)22(28)23(29)26(20)18-12-13(2)30-25-18/h4-12,20,27H,3H2,1-2H3/b21-19- |
InChI Key |
AXXKTTZSGHFJKN-VZCXRCSSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NOC(=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Origin of Product |
United States |
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